molecular formula C5H9ClN4 B1442737 2-hydrazinyl-4-methylpyrimidine hydrochloride CAS No. 90586-89-3

2-hydrazinyl-4-methylpyrimidine hydrochloride

Cat. No.: B1442737
CAS No.: 90586-89-3
M. Wt: 160.6 g/mol
InChI Key: PANSVJMJTJFBBG-UHFFFAOYSA-N
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Description

2-hydrazinyl-4-methylpyrimidine hydrochloride is a chemical compound with the molecular formula C5H8N4·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

2-hydrazinyl-4-methylpyrimidine hydrochloride can be synthesized through several methods. One common method involves the nucleophilic substitution of halogen atoms in pyrimidines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0 to 150°C .

Industrial Production Methods

For industrial production, the synthesis of this compound often involves the reaction of 2-methoxy-5-fluorouracil with phosphorus oxychloride in the presence of an organic solvent and an acid-binding agent like triethylamine. The resulting 2-methoxy-4-chloro-5-fluoropyrimidine is then reacted with hydrazine hydrate to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-4-methylpyrimidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It undergoes nucleophilic substitution reactions, particularly with halogenated pyrimidines.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, phosphorus oxychloride, and various solvents like ethanol, acetonitrile, and DMF. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific catalysts.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives and substituted pyrimidines, which are of interest for their potential biological activities and applications in pharmaceuticals.

Scientific Research Applications

Synthesis of Bioactive Compounds

One of the primary applications of 2-hydrazinyl-4-methylpyrimidine hydrochloride is in the synthesis of biologically active derivatives. The compound serves as a precursor for creating various pharmaceutical agents and agrochemicals . Its hydrazinyl group allows for further functionalization, leading to compounds with potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Production of Peroxides

The compound has been noted for its role in the production of peroxides , which are crucial in various chemical processes, including polymerization and oxidation reactions. The ability to generate reactive oxygen species makes it valuable in both laboratory settings and industrial applications.

Herbicides and Plant Growth Regulators

Research indicates that hydrazinopyridines, including this compound, have potential uses as herbicides and plant growth regulators . These compounds can influence plant growth patterns and control weed populations, making them significant in agricultural chemistry.

Synthesis of Azo Dyes

The compound is also employed in the synthesis of azo dyes , which are widely used in textiles and food industries. The incorporation of pyridyl groups into azo dye structures can enhance their stability and color properties, making them more effective for commercial use.

Medicinal Chemistry Research

In medicinal chemistry, this compound is explored for its potential as a building block for creating new therapeutic agents. The compound's ability to undergo various chemical transformations allows researchers to design novel drugs targeting specific biological pathways .

Analytical Chemistry Applications

The compound is utilized in analytical chemistry for developing methods such as chromatography and mass spectrometry. Its unique chemical properties facilitate the separation and identification of complex mixtures, aiding in both research and quality control processes .

Chemical Transformations

This compound can undergo several chemical transformations, including:

  • Formation of diazonium salts
  • Nucleophilic substitutions
  • Oxidative coupling reactions

These transformations are essential for synthesizing a wide range of derivatives with tailored properties for specific applications .

Case Study 1: Anti-inflammatory Activity

A study investigated derivatives of this compound for their anti-inflammatory effects. The results indicated that certain modifications to the hydrazinyl group enhanced anti-inflammatory activity, demonstrating the compound's potential as a lead structure for developing new anti-inflammatory drugs.

Case Study 2: Synthesis of Azo Dyes

In another study focused on dye synthesis, researchers successfully utilized this compound as a precursor to synthesize novel azo dyes with improved lightfastness and color intensity compared to traditional dyes.

Mechanism of Action

The mechanism of action of 2-hydrazinyl-4-methylpyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-methylpyrimidine hydrochloride
  • 2-Methoxy-4-hydrazino-5-fluoropyrimidine
  • 2,4-Dihydrazinopyridine

Uniqueness

2-hydrazinyl-4-methylpyrimidine hydrochloride is unique due to its specific hydrazine substitution, which imparts distinct chemical reactivity and biological activity.

Biological Activity

2-Hydrazinyl-4-methylpyrimidine hydrochloride (CAS No. 1332529-53-9) is a compound that has garnered attention in medicinal chemistry due to its notable biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₉ClN₄, with a molecular weight of approximately 160.61 g/mol. The compound features a pyrimidine ring with a hydrazinyl group at the 2-position and a methyl group at the 4-position, which contributes to its unique reactivity and biological activity .

Research indicates that this compound interacts with various biological targets, potentially influencing several metabolic pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, which can affect cell proliferation and survival.
  • Antitumor Activity : Preliminary studies suggest it has potential as an antitumor agent, inhibiting cancer cell proliferation through apoptotic pathways.
  • Antimicrobial Properties : Evidence points to its activity against various microbial strains, suggesting applications in treating infections .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological Activity Description References
AntitumorInhibits cancer cell proliferation; induces apoptosis in specific cancer cell lines.,
AntimicrobialExhibits activity against various pathogens; potential for use in pharmaceuticals.,
Anti-inflammatoryInvestigated for its potential to reduce inflammation in various models.

Antitumor Mechanism

A study evaluated the effects of this compound on HeLa cells (cervical cancer). The compound was found to significantly reduce cell viability with an IC50 value of approximately 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, indicating its potential as an anticancer agent.

Antimicrobial Activity

In another study, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL, highlighting its potential for therapeutic applications .

Research Findings

Recent advances in the study of pyrimidine derivatives have highlighted the importance of structural modifications in enhancing biological activity. The unique combination of hydrazinyl and methyl substituents on the pyrimidine ring contributes to the distinctive properties of this compound compared to similar compounds.

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound Name Biological Activity Unique Features
2-Hydrazinyl-4-methylpyridineAntimicrobialLacks methyl substitution at position 4
4-MethylpyrimidineLimited biological activitySimple structure without hydrazinyl group
5-Amino-2-methylpyrimidineAnticancerContains an amino group at position 5

Properties

IUPAC Name

(4-methylpyrimidin-2-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.ClH/c1-4-2-3-7-5(8-4)9-6;/h2-3H,6H2,1H3,(H,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANSVJMJTJFBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90586-89-3
Record name Pyrimidine, 2-hydrazinyl-4-methyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90586-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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